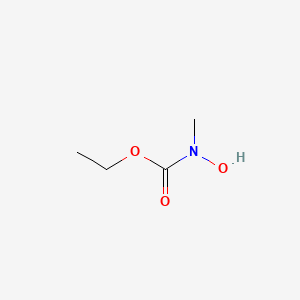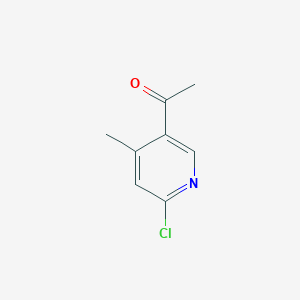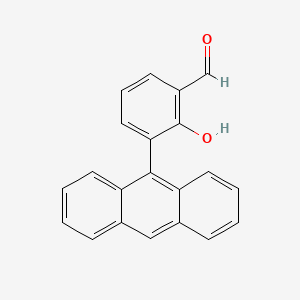
ethyl N-hydroxy-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-hydroxy-N-methylcarbamate is a chemical compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and chemical intermediates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl N-hydroxy-N-methylcarbamate can be synthesized through various methods. One common method involves the reaction of methylamine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
CH3NH2+C2H5OCOCl→CH3NHCOOC2H5+HCl
Another method involves the reaction of ethyl carbamate with hydroxylamine under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-hydroxy-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various carbamate derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl N-hydroxy-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl N-hydroxy-N-methylcarbamate involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Ethyl N-hydroxy-N-methylcarbamate can be compared with other similar compounds such as:
- Methyl carbamate
- Ethyl carbamate
- N-methyl carbamate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its hydroxyl group allows for additional hydrogen bonding and interactions, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it an important intermediate in the synthesis of various chemicals and a subject of ongoing research in chemistry, biology, and medicine.
Propriétés
Numéro CAS |
3016-84-0 |
|---|---|
Formule moléculaire |
C4H9NO3 |
Poids moléculaire |
119.12 g/mol |
Nom IUPAC |
ethyl N-hydroxy-N-methylcarbamate |
InChI |
InChI=1S/C4H9NO3/c1-3-8-4(6)5(2)7/h7H,3H2,1-2H3 |
Clé InChI |
YRTBSGQZNKFMGF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13015435.png)
![7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13015437.png)





![tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13015464.png)

![Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13015466.png)
![4-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13015475.png)
![(S)-8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13015477.png)


